molecular formula C22H21F3N6O B2924103 N-(4-methylpyridin-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine CAS No. 1021028-01-2

N-(4-methylpyridin-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine

Cat. No.: B2924103
CAS No.: 1021028-01-2
M. Wt: 442.446
InChI Key: FLMHMCNEFQMIEY-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted at position 3 with a 4-methylpyridin-2-ylamine group and at position 6 with a piperazine moiety linked to a 4-(trifluoromethyl)benzoyl group. This structure combines a pyridazine ring—a six-membered aromatic system with two nitrogen atoms—with a piperazine spacer and a trifluoromethyl-substituted benzoyl group, which is common in medicinal chemistry for enhancing metabolic stability and target binding .

Properties

IUPAC Name

[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N6O/c1-15-8-9-26-19(14-15)27-18-6-7-20(29-28-18)30-10-12-31(13-11-30)21(32)16-2-4-17(5-3-16)22(23,24)25/h2-9,14H,10-13H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMHMCNEFQMIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

N-(4-methylpyridin-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and inflammation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b)

  • Structure : Pyridine core with acetamide and 4-chloro-3-(trifluoromethyl)benzoyl-piperazine substituents.
  • Key Differences : Replaces the pyridazine ring with pyridine and introduces a chloro substituent on the benzoyl group.
  • Physicochemical Data : Molecular weight 530 g/mol, melting point 241–242°C .
  • Significance : The chloro substituent increases molecular weight and may enhance hydrophobic interactions in biological systems.

18F-FAPPT (N-(4-[18F]fluoro-aniline)-6-(4-(trifluoromethyl)benzoyl)-piperazin-1-yl)pyridazine-3-carboxamide)

  • Structure : Pyridazine core with a carboxamide-linked 4-(trifluoromethyl)benzoyl-piperazine and 4-fluoroaniline.
  • Key Differences : Substitutes the 4-methylpyridin-2-ylamine group with a 4-fluoroaniline-carboxamide moiety.
  • Application: Radiolabeled for positron emission tomography (PET) imaging of stearoyl-CoA desaturase-1 (SCD-1), highlighting the pyridazine scaffold’s versatility in diagnostic applications .

Piperazine-Linked Trifluoromethylbenzoyl Derivatives

N-(4-tertiarybutylphenyl)-4-(3-chlorophyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC, Compound B)

  • Structure : Tetrahydropyrazine carboxamide with 4-tert-butylphenyl and 3-chloropyridin-2-yl groups.
  • Key Differences : Replaces pyridazine with pyridine and uses a tetrahydropyrazine instead of piperazine.
  • Activity : A TRPV1 antagonist, demonstrating the pharmacological relevance of trifluoromethyl/chloro-aromatic systems in ion channel modulation .

N-(1-methylpiperidin-4-yl)-3-(4-(methylsulfinyl)phenyl)imidazo[1,2-b]pyridazin-6-amine (42)

  • Structure : Imidazopyridazine core with a methylsulfinylphenyl group and 1-methylpiperidin-4-ylamine.
  • Key Differences : Replaces benzoyl-piperazine with imidazopyridazine and methylpiperidine.
  • Significance : Highlights the role of sulfoxide groups in modulating solubility and target engagement .

Substituent Variations on the Benzoyl Group

N-[5-(4-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8c)

  • Structure : Features a 3,4-difluorobenzoyl-piperazine group.
  • Key Differences : Difluoro substituents increase electronegativity compared to trifluoromethyl.
  • Physicochemical Data : Molecular weight 464 g/mol, melting point 263–266°C .

N-[5-(4-{[4-(3-methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8d)

  • Structure : 3-methoxybenzoyl-piperazine substituent.
  • Physicochemical Data : Molecular weight 458 g/mol, melting point 207–209°C .

Comparative Physicochemical Properties

Compound Name Core Structure Substituent on Benzoyl Molecular Weight (g/mol) Melting Point (°C)
Target Compound Pyridazin-3-amine 4-(trifluoromethyl) ~500 (estimated) Not reported
8b Pyridin-2-ylacetamide 4-chloro-3-(trifluoromethyl) 530 241–242
8c Pyridin-2-ylacetamide 3,4-difluoro 464 263–266
18F-FAPPT Pyridazine-3-carboxamide 4-(trifluoromethyl) ~520 (with 18F) Not reported

Key Structural and Functional Insights

Pyridazine vs.

Trifluoromethyl vs. Halogen Substituents : The trifluoromethyl group offers superior metabolic stability over chloro or fluoro groups due to its strong electron-withdrawing and hydrophobic effects .

Piperazine Linkers : Piperazine’s flexibility and nitrogen atoms facilitate interactions with enzymatic active sites, as seen in TRPV1 antagonists and kinase inhibitors .

Biological Activity

N-(4-methylpyridin-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity

Research has indicated that this compound exhibits several key biological activities:

  • Antimicrobial Activity :
    • In vitro studies have demonstrated significant antibacterial properties against strains of Mycobacterium tuberculosis. The compound showed an IC50 value in the low micromolar range, indicating potent activity against this pathogen .
  • Anticancer Potential :
    • Preliminary studies suggest that the compound may inhibit specific cancer cell lines. The mechanism appears to involve the modulation of kinase activity, which is crucial for cancer cell proliferation .
  • Cytotoxicity :
    • Cytotoxicity assays conducted on human embryonic kidney cells (HEK-293) revealed that the compound exhibits low toxicity, suggesting a favorable therapeutic index for further development .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the piperazine and pyridazine moieties significantly influence biological activity. For example:

ModificationEffect on Activity
Addition of trifluoromethyl groupIncreases lipophilicity
Variation in piperazine substituentsAlters receptor binding affinity

Case Studies

  • Anti-Tubercular Activity :
    • A study evaluated a series of derivatives related to this compound for anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM, establishing a benchmark for further analog synthesis .
  • Cytotoxicity Assessment :
    • In a cytotoxicity evaluation, compounds derived from this structure were tested on various human cell lines, revealing promising results with minimal cytotoxic effects at therapeutic concentrations .

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